molecular formula C20H18O11 B1246486 Quercetin-3-o-alpha-d-arabinofuranoside

Quercetin-3-o-alpha-d-arabinofuranoside

Cat. No.: B1246486
M. Wt: 434.3 g/mol
InChI Key: BDCDNTVZSILEOY-FWYGIPPASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quercetin-3-O-alpha-D-arabinofuranoside is a quercetin O-glycoside that is quercetin attached to a alpha-D-arabinofuranosyl residue at position 3 via a glycosidic linkage. It has a role as a metabolite and a plant metabolite. It is a quercetin O-glycoside, an alpha-D-arabinoside, a monosaccharide derivative and a tetrahydroxyflavone.

Scientific Research Applications

  • Identification and Characterization : Quercetin-3-o-alpha-d-arabinofuranoside has been identified and characterized in different plant species using advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. This flavonoid is found in plants like Prunus serotina Ehrh. and Prunus spinosa L. (Olszewska, 2005); (Olszewska & Wolbiś, 2002).

  • Synthesis and Structural Analysis : Efforts have been made to synthesize this compound in the laboratory. For instance, calabricoside A, which contains quercetin 3-O-[alpha-L-rhamnopyranosyl-(1-->2)-alpha-L-arabinopyranoside]-7-O-beta-D-glucopyranoside, was successfully synthesized, showcasing its structural complexity and the potential for further research in this area (Du, Wei, & Linhardt, 2003).

  • Hepatoprotective Activity : this compound has shown hepatoprotective activities. In one study, a new acylated flavonoid of this class demonstrated significant hepatoprotective activity in primary cultures of rat hepatocytes (Chin et al., 2004).

  • Analytical Applications : This compound has been used in the study of analytical techniques like directly coupled HPLC-NMR-MS, which aids in the identification and confirmation of flavonoid glycosides in various natural extracts (Lommen et al., 2000).

  • Antioxidant and Pharmacological Activities : Quercetin and its glycosides, including this compound, have been researched for their antioxidant activities and potential applications in medicine. Their roles in modulating signal transduction pathways and reactive oxygen species are notable (Xu et al., 2019); (Deng et al., 2020).

  • Lipid Accumulation Suppression : In a study on mouse adipocytic cells, avicularin, a form of this compound, suppressed the accumulation of intracellular lipids, indicating potential applications in obesity and related metabolic disorders (Fujimori & Shibano, 2013).

  • Biotechnological Production : Advances in biotechnology have enabled the production of flavonol glycosides like this compound in bacterial systems such as Escherichia coli, paving the way for large-scale production and diverse applications (Pandey et al., 2013).

  • Cancer Prevention and Treatment : Quercetin, including its glycoside forms, is studied for its role in cancer prevention. It interacts with various molecular targets and modulates signal transduction pathways relevant to carcinogenesis (Murakami, Ashida, & Terao, 2008); (Massi et al., 2017).

Properties

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

3-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20-/m1/s1

InChI Key

BDCDNTVZSILEOY-FWYGIPPASA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@H]([C@@H]([C@H](O4)CO)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quercetin-3-o-alpha-d-arabinofuranoside
Reactant of Route 2
Quercetin-3-o-alpha-d-arabinofuranoside
Reactant of Route 3
Quercetin-3-o-alpha-d-arabinofuranoside
Reactant of Route 4
Quercetin-3-o-alpha-d-arabinofuranoside
Reactant of Route 5
Quercetin-3-o-alpha-d-arabinofuranoside
Reactant of Route 6
Quercetin-3-o-alpha-d-arabinofuranoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.